molecular formula C11H12ClNO3 B2477743 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid CAS No. 197170-08-4

5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid

Cat. No. B2477743
CAS RN: 197170-08-4
M. Wt: 241.67
InChI Key: IOGZUZWYWFERNY-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid, or 5-Cl-PAA, is a synthetic organic compound derived from the amino acid 5-oxopentanoic acid. It is a versatile compound used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Biosynthesis Precursor

5-Amino-4-oxopentanoic acid, a structural variant of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid, is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll, bacteriochlorophyll, and heme. These compounds play a crucial role in processes such as photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Chemical Synthesis

The compound has been synthesized for various applications. For instance, 5-Amino-4-oxopentanoic acid hydrochloride, related to this compound, was synthesized from levulinic acid in a process involving esterification and bromination (Yuan, 2006).

Reaction Studies

Research on reactions involving compounds structurally similar to this compound has been conducted. For example, the reaction of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride was studied, yielding various products under different conditions (Kurihara, Mori, & Sakamoto, 1977).

Biochemical Research

In biochemical studies, 5-chloro-4-oxopentanoic acid, a related compound, was used to identify cysteine as the reactive group in pyruvate kinase, an enzyme crucial for glycolysis (Chalkley & Bloxham, 1976).

Electrosynthesis

Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a variant of the subject compound, was studied, demonstrating the potential of electrochemical methods in the synthesis of complex organic compounds (Konarev, Lukyanets, & Negrimovskii, 2007).

Crystal Structure Analysis

The synthesis and crystal structure analysis of related compounds, such as (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, have been carried out, providing insights into the structural properties of these complex molecules (Heng-shan, Dong-Dong, & Chi-Qiong, 2005).

properties

IUPAC Name

5-(3-chloroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGZUZWYWFERNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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